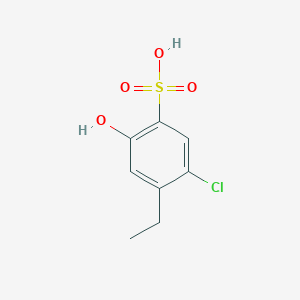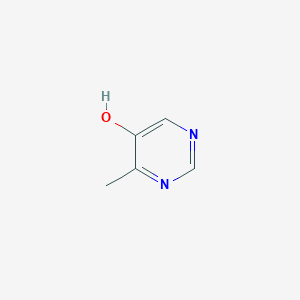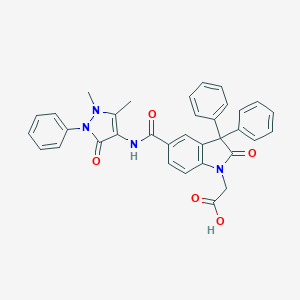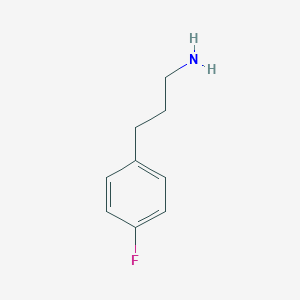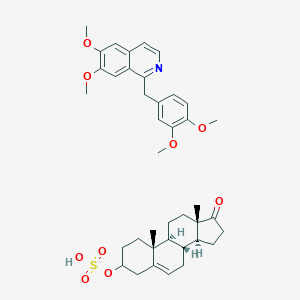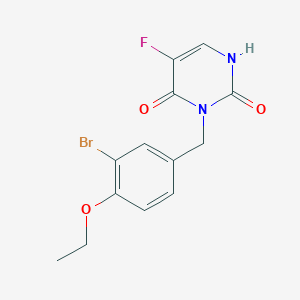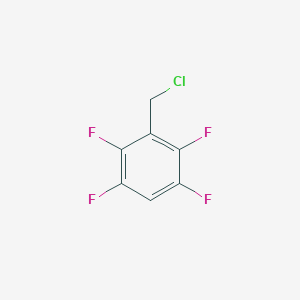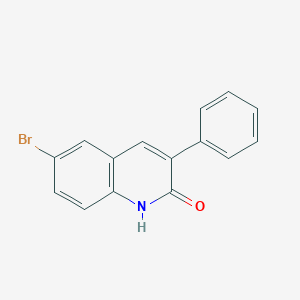![molecular formula C14H14O6S4 B010677 [4-[(4-Methylsulfonyloxyphenyl)disulfanyl]phenyl] methanesulfonate CAS No. 107014-69-7](/img/structure/B10677.png)
[4-[(4-Methylsulfonyloxyphenyl)disulfanyl]phenyl] methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[(4-Methylsulfonyloxyphenyl)disulfanyl]phenyl] methanesulfonate, commonly known as MDPB, is a chemical compound with potential applications in scientific research. It belongs to the class of aryl disulfides and is known for its ability to act as a reducing agent.
Mécanisme D'action
MDPB acts as a reducing agent by donating electrons to the compound being reduced. The disulfide bond in MDPB is broken, and the sulfur atoms in the compound are reduced to sulfhydryl groups. This process results in the formation of a stable product and the release of sulfur dioxide.
Biochemical and Physiological Effects:
MDPB has been shown to have antioxidant properties and can protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. MDPB has been tested on various cell lines and has shown to have low cytotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
MDPB is a simple and efficient reducing agent that can be used in a wide range of organic synthesis reactions. It is also relatively inexpensive and readily available. However, MDPB has limitations in terms of its stability and solubility. It is also sensitive to air and moisture, which can affect its reactivity.
Orientations Futures
There are several potential future directions for research on MDPB. One area of interest is the development of new and improved synthesis methods for MDPB. Another area of interest is the investigation of its antioxidant and anti-inflammatory properties in vivo. Additionally, MDPB can be modified to improve its stability and solubility, which would increase its potential applications in organic synthesis.
Méthodes De Synthèse
MDPB can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-(4-methylsulfonyloxyphenyl)phenol with thiourea in the presence of a base, followed by the reaction of the intermediate product with methanesulfonyl chloride. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
MDPB has potential applications in scientific research, particularly in the field of organic synthesis. It can be used as a reducing agent in the synthesis of various compounds, including aryl halides, nitro compounds, and quinones. MDPB can also be used as a catalyst in the reduction of ketones and aldehydes. Additionally, MDPB has been shown to have antioxidant properties and can be used in the synthesis of antioxidants.
Propriétés
Numéro CAS |
107014-69-7 |
|---|---|
Nom du produit |
[4-[(4-Methylsulfonyloxyphenyl)disulfanyl]phenyl] methanesulfonate |
Formule moléculaire |
C14H14O6S4 |
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
[4-[(4-methylsulfonyloxyphenyl)disulfanyl]phenyl] methanesulfonate |
InChI |
InChI=1S/C14H14O6S4/c1-23(15,16)19-11-3-7-13(8-4-11)21-22-14-9-5-12(6-10-14)20-24(2,17)18/h3-10H,1-2H3 |
Clé InChI |
NEUYKNIIXDOKJY-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)SSC2=CC=C(C=C2)OS(=O)(=O)C |
SMILES canonique |
CS(=O)(=O)OC1=CC=C(C=C1)SSC2=CC=C(C=C2)OS(=O)(=O)C |
Synonymes |
Bis(4-methylsulfonyloxyphenyl) persulfide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



